molecular formula C17H18BrN5O2 B6459502 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline CAS No. 2549015-71-4

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline

Cat. No.: B6459502
CAS No.: 2549015-71-4
M. Wt: 404.3 g/mol
InChI Key: NCWQAPNOAAOMEB-UHFFFAOYSA-N
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Description

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline is a complex organic compound that features a quinazoline core, a pyrazole ring, and an azetidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the dimethoxy groups. The azetidine ring is then synthesized and attached to the quinazoline core. Finally, the pyrazole ring is introduced through a coupling reaction with the azetidine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of pyrazole derivatives.

Scientific Research Applications

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.

    6,7-dimethoxyquinazoline: A compound with a similar quinazoline core but lacking the pyrazole and azetidine moieties.

    Azetidine derivatives: Compounds with a similar azetidine ring structure but different substituents.

Uniqueness

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline is unique due to its combination of a quinazoline core, pyrazole ring, and azetidine moiety. This unique structure imparts specific biological activities and chemical properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dimethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O2/c1-24-15-3-13-14(4-16(15)25-2)19-10-20-17(13)22-6-11(7-22)8-23-9-12(18)5-21-23/h3-5,9-11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWQAPNOAAOMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CC(C3)CN4C=C(C=N4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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